8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-10-5-4-6-11-9-12(17(21)22-14(10)11)16-19-15(20-23-16)13-7-2-3-8-18-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMVRDAPFAOVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the chromenone intermediate.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving the reaction of a hydrazide with a nitrile oxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit the activity of tyrosine kinases, leading to the disruption of signaling pathways essential for cell growth and survival . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules enhances its binding affinity and specificity .
Biological Activity
8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromen-2-one core, a derivative of coumarin, which is fused with a pyridinyl-oxadiazole moiety. The unique structural characteristics of this compound suggest various pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Synthesis
The compound's IUPAC name is 8-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one. Its synthesis typically involves multi-step organic reactions starting from the chromen-2-one core through methods such as Pechmann condensation and subsequent functionalization to introduce the pyridinyl-oxadiazole moiety.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Resorcinol, Ethyl acetoacetate | Formation of chromen-2-one core |
| 2 | Functionalization | 3-Pyridinecarboxylic acid hydrazide, Ethyl cyanoacetate | Formation of pyridinyl-oxadiazole moiety |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of oxadiazole compounds possess significant antimicrobial properties. For instance, similar oxadiazole derivatives have shown effectiveness against various bacterial strains, suggesting that the compound may also exhibit antibacterial activity .
Anticancer Activity
The oxadiazole scaffold is known for its anticancer potential. Research highlights that compounds with this structure can inhibit key enzymes involved in cancer cell proliferation. The mechanisms include inhibition of telomerase and other enzymes associated with tumor growth .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as kinases and proteases. This interaction may lead to modulation of cellular processes like proliferation and apoptosis.
Case Studies
Recent studies have explored the biological activity of similar compounds within the oxadiazole class:
- Anticancer Studies : A study focused on various oxadiazole derivatives showed promising results in inhibiting cancer cell lines by targeting specific enzymes critical for cell survival and proliferation .
- Antimicrobial Studies : Another investigation into related compounds demonstrated their efficacy against gram-positive and gram-negative bacteria, reinforcing the potential antimicrobial activity of the oxadiazole-containing structures .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Analogues
Key Differences and Implications
Pyridine Substituent Position (2-yl vs. 4-yl)
- In contrast, the pyridin-4-yl analogue (C₁₇H₁₁N₃O₃) places the nitrogen para, altering the electron density of the oxadiazole ring and reducing direct hydrogen-bonding opportunities.
- Biological Activity: Ortho-substituted pyridines often exhibit stronger binding affinities in kinase inhibitors due to spatial compatibility with ATP-binding pockets.
Heterocyclic Modifications
- Piperidine vs. Azetidine Linkers: The piperidine-containing analogue introduces conformational flexibility and steric bulk, which may reduce membrane permeability but enhance target specificity.
- o-Tolyl Substitution : The o-tolyl group in adds hydrophobicity and steric hindrance, which could limit solubility but improve binding to hydrophobic protein pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
